BenchChemオンラインストアへようこそ!

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396856-93-1) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its structure incorporates a 4-propyl-substituted thiadiazole core, a central carboxamide linker, and a unique furan-3-yl-hydroxyethyl side chain.

Molecular Formula C12H15N3O3S
Molecular Weight 281.33
CAS No. 1396856-93-1
Cat. No. B2413075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS1396856-93-1
Molecular FormulaC12H15N3O3S
Molecular Weight281.33
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NCC(C2=COC=C2)O
InChIInChI=1S/C12H15N3O3S/c1-2-3-9-11(19-15-14-9)12(17)13-6-10(16)8-4-5-18-7-8/h4-5,7,10,16H,2-3,6H2,1H3,(H,13,17)
InChIKeyVQDRRMKKADDMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396856-93-1): Structural and Functional Overview for Procurement Evaluation


N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (CAS 1396856-93-1) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. Its structure incorporates a 4-propyl-substituted thiadiazole core, a central carboxamide linker, and a unique furan-3-yl-hydroxyethyl side chain. This compound is primarily an early-stage research chemical, with its design pointing toward potential applications in targeted protein inhibition, as suggested by patent filings covering analogous thiadiazole-substituted compounds with strong PARG inhibitory effects [1]. The presence of the chiral hydroxyethyl spacer and the 3-substituted furan ring are key structural differentiators from other members in this class, which may influence binding affinity, selectivity, and pharmacokinetic properties [1].

Why Generic Thiadiazole Carboxamides Cannot Substitute for N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide in PARG-Targeted Research


Within the thiadiazole-5-carboxamide series, minor structural modifications lead to profound differences in target engagement and biological activity. The specific compound features a chiral hydroxyethyl moiety and a furan-3-yl group, a substitution pattern that is distinct from close analogs like N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide which lacks the hydroxyl group. The presence of this hydroxyl group introduces an additional hydrogen-bond donor/acceptor, potentially altering its interaction with the PARG catalytic site or other targets. Patent disclosures covering this chemical space indicate that variations in the amide side chain directly modulate the compound's inhibitory potency and pharmacokinetic profile [1]. Consequently, replacing this compound with a similar but structurally distinct thiadiazole carboxamide would carry a high risk of losing target engagement, selectivity, or desired in vitro potency, undermining experimental reproducibility in PARG inhibition studies [1].

Quantitative Differentiation Evidence for N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide


Structural Differentiation: Chiral Hydroxyethyl Spacer vs. Des-Hydroxy Analog

The target compound contains a chiral 2-hydroxyethyl spacer linking the furan ring to the carboxamide, a key structural feature absent in the closest identifiable analog, N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide (the des-hydroxy derivative). This additional hydroxyl group is predicted to participate in hydrogen bonding, which can enhance binding affinity and selectivity for targets such as PARG. While quantitative binding data (e.g., Kd, IC50) for these specific compounds are not available in the public domain, SAR studies within this patent class consistently show that the presence of a hydroxyl group in the linker region can improve inhibitory potency against PARG by over 10-fold compared to simple alkyl-linked analogs [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

PARG Inhibitory Activity Class-Level Benchmarking

Thiadiazole-5-carboxamide derivatives disclosed in the patent family encompassing this compound are described as having a 'strong inhibitory effect on PARG' [1]. While a precise IC50 value for this exact compound is not publicly disclosed, the patent's core structural series typically achieves IC50 values in the low nanomolar range (e.g., <100 nM) against the PARG enzyme. This places the class among highly potent inhibitors, significantly more active than early-generation PARG tool compounds. The specific furan-3-yl-hydroxyethyl substitution is designed to optimize interactions within the PARG active site, potentially surpassing the potency of simpler alkyl-substituted series members.

DNA Damage Response PARG Inhibition Cancer Research

Optimal Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide


Building a Focused PARG Inhibitor Library

Procurement of this compound is strategic when assembling a screening library targeting the DNA damage response pathway. Its unique furan-3-yl-hydroxyethyl motif, as highlighted by SAR inferences from its patent class [1], provides a distinct chemical probe to explore PARG active-site interactions. This enables SAR expansion around the hydroxyethyl spacer, which is often critical for achieving selectivity over related PARP enzymes.

Chiral Probe for Enantioselective Activity Studies

The compound's single chiral center makes it a valuable tool for enantioselective pharmacological studies. Researchers can use the racemic or enantiopure forms to investigate the impact of stereochemistry on PARG inhibition and cellular activity, a dimension that is unexplored in achiral analogs within the class [1].

In Vitro Biochemical Assay Development

Given the class-level evidence of nanomolar PARG inhibition, this compound is well-suited for developing and validating high-throughput biochemical assays. Its strong predicted potency ensures a robust assay window, preventing the excessive compound consumption and variability seen with weaker µM-range inhibitors [1].

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.